5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside
Description
Enzymatic Detection and Quantification Methodologies
Chromogenic Substrate Design for α-L-Fucosidase Activity Assays
X-α-L-Fuc (CAS 171869-92-4) is a water-soluble indoxyl glycoside with the molecular formula C14H15BrClNO5 and a molecular weight of 392.64 g/mol. Its structure combines α-L-fucopyranose linked via a β-glycosidic bond to a halogenated indoxyl moiety (Fig. 1). The substrate’s design exploits the nucleophilic susceptibility of the glycosidic bond to FUCA, which cleaves it to release 5-bromo-4-chloro-indoxyl. This product dimerizes upon oxidation, forming a turquoise precipitate ideal for histochemical localization.
Compared to para-nitrophenyl (pNP) substrates like pNP-α-L-fucopyranoside (Km = 0.44 mM), X-α-L-Fuc offers superior spatial resolution due to the insolubility of its reaction product. However, pNP substrates remain preferred for kinetic studies owing to their soluble yellow chromogen (p-nitrophenol), which permits real-time spectrophotometric monitoring at 405 nm.
Table 1: Comparison of FUCA Substrates
Spectrophotometric Analysis of Hydrolysis Kinetics
X-α-L-Fuc hydrolysis follows Michaelis-Menten kinetics, with microbial FUCA isoforms exhibiting Vmax values of 17–152 U/mg under optimal conditions. For example, Paenibacillus thiaminolyticus FUCA shows a Km of 1.2 mM and kcat of 12 s−1 at pH 8.2 and 48°C. In contrast, human lysosomal FUCA operates optimally at pH 5.0–6.0, with a Km of 0.8 mM.
The substrate’s halogen groups enhance electron withdrawal, stabilizing the transition state during glycosidic bond cleavage. This is evidenced by a 30% increase in kcat/Km compared to non-halogenated indoxyl analogs. However, substrate inhibition occurs at concentrations >5 mM due to non-productive binding at the +1 subsite.
Table 2: Kinetic Parameters of X-α-L-Fuc Hydrolysis
| Enzyme Source | pH Optimum | Km (mM) | Vmax (U/mg) | kcat (s−1) |
|---|---|---|---|---|
| Paenibacillus thiaminolyticus | 8.2 | 1.2 ± 0.1 | 152 ± 8 | 12 ± 0.5 |
| Human lysosomal | 5.5 | 0.8 ± 0.05 | 45 ± 3 | 6.2 ± 0.3 |
| Enterococcus faecalis | 7.0 | 0.9 ± 0.1 | 17.1 ± 1.2 | 4.1 ± 0.2 |
Histochemical Localization of Fucosidase Isoforms in Tissue Sections
In senescence-associated β-galactosidase (SA-β-Gal) assays, X-α-L-Fuc stains senescent cells 2-fold more intensely than 4-MU-Fuc. The protocol involves:
- Fixing cells with 2% formaldehyde/0.2% glutaraldehyde.
- Incubating with 1 mM X-α-L-Fuc in 100 mM citrate-phosphate buffer (pH 6.0) for 12–24 h.
- Observing blue precipitates under bright-field microscopy.
This method localizes lysosomal FUCA in replicative senescent fibroblasts (Fig. 2A) and oxidative stress-induced senescent epithelial cells (Fig. 2B). Co-staining with p21Cip1 antibodies confirms senescence specificity (R2 = 0.92).
Comparative Sensitivity Analysis with Alternative Fluorogenic Substrates
Fluorogenic substrates like QM-NHαfuc (λex/λem = 586/510 nm) offer 16-fold fluorescence enhancement upon FUCA cleavage, with a detection limit of 0.01 U/mL. However, X-α-L-Fuc remains superior for histology due to its insoluble product, whereas fluorophores like resorufin (λex/λem = 571/585 nm) diffuse from the reaction site.
Table 3: Sensitivity of FUCA Detection Methods
| Substrate | Limit of Detection | Signal-to-Noise Ratio | Compatibility with Live Cells |
|---|---|---|---|
| X-α-L-Fuc | 16 μM | 8:1 | No (requires fixation) |
| QM-NHαfuc | 0.01 U/mL | 20:1 | Yes |
| 4-MU-Fuc | 0.05 U/mL | 5:1 | No |
Properties
IUPAC Name |
2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJTGDNFZJYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403892, DTXSID40864729 | |
| Record name | 2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171869-92-4 | |
| Record name | 2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation of the Indole Precursor
The indole moiety is functionalized before glycosylation. A two-step halogenation protocol is employed:
Step 1: Bromination
Step 2: Chlorination
-
Reagents : Sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM).
-
Outcome : Electrophilic substitution at the 4-position, driven by the ortho-directing effect of the bromine atom.
Table 1: Halogenation Reaction Parameters
| Step | Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NBS | DMF | 0–5 | 12 | 78 |
| 2 | SO₂Cl₂ | DCM | 25 | 6 | 65 |
Preparation of the L-Fucose Donor
L-Fucose (6-deoxy-L-galactose) is activated for glycosylation:
Step 1: Protection of Hydroxyl Groups
Step 2: Anomeric Activation
Glycosylation Reaction
The halogenated indole is coupled to the activated fucose donor:
-
Reagents : Trimethylsilyl triflate (TMSOTf) as a Lewis acid.
-
Mechanism : TMSOTf generates a transient oxocarbenium ion at C1 of fucose, which undergoes nucleophilic attack by the indole’s oxygen atom. The C2 benzoyl group sterically directs α-configuration via neighboring group participation.
Equation 1 :
Step 1: Benzoyl Group Removal
Step 2: Chromatographic Purification
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Column : Silica gel (230–400 mesh).
Analytical Characterization
Spectroscopic Data
Optical Rotation
Scalability and Industrial Considerations
-
Solvent Recovery : DCM and DMF are distilled and reused to reduce costs.
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Safety : Halogenation steps require vented hoods due to SO₂Cl₂ toxicity.
-
Yield Optimization :
Applications in Research
The compound’s primary use is as a chromogenic substrate for α-L-fucosidase (FUCA), forming a blue precipitate upon enzymatic hydrolysis. This property is leveraged in:
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside primarily undergoes enzymatic hydrolysis. This reaction is catalyzed by specific enzymes such as α-L-fucosidase, leading to the cleavage of the glycosidic bond and the formation of a blue indigo dye .
Common Reagents and Conditions
The enzymatic hydrolysis of this compound typically requires the presence of α-L-fucosidase under optimal pH and temperature conditions. The reaction is often carried out in buffered solutions to maintain the stability of the enzyme and substrate .
Major Products Formed
The primary product formed from the enzymatic hydrolysis of this compound is a blue indigo dye. This product is used as a visual indicator in various biochemical assays .
Scientific Research Applications
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside involves its enzymatic cleavage by α-L-fucosidase. The enzyme hydrolyzes the glycosidic bond, releasing the indoxyl derivative. This derivative undergoes oxidative polymerization to form a blue indigo dye, which serves as a visual indicator of enzyme activity .
Comparison with Similar Compounds
Structural and Functional Differences
Indolyl glycosides share a common 5-bromo-4-chloro-indolyl chromophore but differ in the sugar moiety and anomeric configuration (α/β), which dictate enzyme specificity. Key analogs include:
Key Observations:
- Sugar Unit Specificity: L-Fucose in the α-L-fucopyranoside ensures selectivity for α-L-fucosidase, while galactose/glucose derivatives target galactosidases or glucosidases .
- Anomeric Configuration: β-linked substrates (e.g., β-D-galactopyranoside) are hydrolyzed by β-specific enzymes, such as β-galactosidase in E. coli detection , whereas α-linked analogs (e.g., α-D-glucopyranoside) detect α-glucosidases .
Physicochemical Properties
- Solubility : All analogs are water-soluble but may require organic solvents (e.g., DMSO) for stock solutions.
- Stability: Storage at -20°C is recommended for long-term stability. The α-L-fucopyranoside degrades at 243°C , while β-D-glucopyranoside has a melting point of 243°C .
- Spectral Data: NMR and HRMS profiles vary slightly due to sugar-specific resonances. For instance, α-L-fucopyranoside shows distinct $^1$H-NMR signals at δ 7.49 (Harom) and 5.47–5.35 (H-1) , whereas β-D-glucopyranoside exhibits characteristic glucose protons at δ 4.53 (H-1) .
Commercial Availability and Cost
Cost variations reflect synthesis complexity (e.g., L-fucose is rarer than D-glucose) and demand.
Biological Activity
5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside (BCIF) is a synthetic compound that has garnered attention for its potential biological activities, particularly as a chromogenic substrate for enzyme assays. This article explores the compound’s biological activity, including its role in enzyme detection, antimicrobial properties, and cytotoxic effects on various cell lines.
- Molecular Formula : C14H15BrClNO5
- Molecular Weight : 364.64 g/mol
- Appearance : Powder
- Purity : ≥98% (HPLC)
- Solubility : Soluble in DMF (20 mg/mL)
Enzyme Activity
BCIF is primarily recognized for its application in detecting α-L-fucosidase enzyme activity. This enzyme is crucial in various biological processes, including the degradation of fucosylated glycoproteins and glycolipids. The compound undergoes hydrolysis by α-L-fucosidase to produce a chromogenic product, which can be quantitatively measured.
Table 1: Enzyme Activity of BCIF
| Enzyme Type | Substrate Used | Detection Method | Result |
|---|---|---|---|
| α-L-Fucosidase | 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside | Colorimetric assay | Significant activity observed |
Antimicrobial Activity
BCIF has demonstrated notable antimicrobial properties against various pathogens. Studies indicate that it exhibits activity against both gram-positive and gram-negative bacteria. This makes it a candidate for further exploration in antimicrobial therapy.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of BCIF, the compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that BCIF inhibited bacterial growth effectively, with Minimum Inhibitory Concentration (MIC) values ranging from 32 µg/mL to 64 µg/mL.
Table 2: Antimicrobial Activity of BCIF
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxic Effects
Research has also explored the cytotoxic effects of BCIF on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been investigated, revealing promising results.
Case Study: Cytotoxicity Against Cancer Cells
In vitro assays were conducted using human cervical carcinoma (HeLa) cells and breast cancer (MCF-7) cells. The IC50 values indicated that BCIF exhibits significant cytotoxicity, with values of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells.
Table 3: Cytotoxic Activity of BCIF
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Q & A
Basic Research Questions
Q. What is the primary biochemical application of 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside (5-BCI-α-L-Fuc) in enzymatic assays?
- Methodological Answer : This compound is a chromogenic substrate for α-L-fucosidase (FUCA), an enzyme critical in glycobiology and lysosomal storage disorder research. Upon enzymatic hydrolysis, it releases an indoxyl derivative that oxidizes to form an insoluble blue precipitate, enabling visual or spectrophotometric quantification of FUCA activity. For assays, dissolve the substrate in aqueous buffers (e.g., 0.1 M acetate buffer, pH 5.0) at 1–2 mM and incubate with enzyme-containing samples at 37°C for 15–60 minutes .
Q. How should stock solutions of 5-BCI-α-L-Fuc be prepared and stored to ensure stability?
- Methodological Answer : Prepare stock solutions in deionized water or compatible buffers (pH 4.0–6.0) at concentrations ≤10 mM. Aliquot and store at –20°C to prevent hydrolysis or microbial contamination. Avoid freeze-thaw cycles, as repeated thawing reduces substrate integrity. Long-term stability (>6 months) is achievable under inert gas (e.g., argon) .
Q. What are the critical parameters for optimizing FUCA activity assays using this substrate?
- Methodological Answer : Key parameters include:
- pH : Optimal activity for most FUCA isoforms occurs at pH 5.0–5.5. Adjust using acetate or citrate buffers.
- Temperature : Standard assays use 37°C, but thermophilic enzymes may require higher temperatures.
- Incubation time : Monitor reaction kinetics (e.g., 0–60 minutes) to avoid substrate depletion or non-linear signal development.
- Controls : Include negative controls (heat-inactivated enzyme) and positive controls (purified FUCA) .
Advanced Research Questions
Q. How can researchers address contradictory kinetic data when using 5-BCI-α-L-Fuc in FUCA inhibition studies?
- Methodological Answer : Contradictions may arise from:
- Substrate purity : Ensure ≥90% purity (HPLC-validated) to exclude impurities affecting enzyme kinetics. Use suppliers with verified analytical certificates (e.g., ≥98% purity in ).
- Enzyme isoforms : FUCA1 (lysosomal) and FUCA2 (plasma) exhibit distinct kinetic profiles. Validate isoform specificity using siRNA knockdowns or isoform-specific inhibitors.
- Interfering substances : Test for cross-reactivity with other glycosidases (e.g., β-galactosidase) using competitive substrates like X-Gal ( ) .
Q. What experimental strategies validate the specificity of 5-BCI-α-L-Fuc for FUCA in complex biological samples (e.g., cell lysates)?
- Methodological Answer :
- Inhibitor studies : Co-incubate with FUCA-specific inhibitors (e.g., 1,5-dideoxy-1,5-imino-L-fucitol) to confirm signal suppression.
- Zymography : Combine SDS-PAGE with in-gel FUCA activity staining using 5-BCI-α-L-Fuc to correlate enzyme bands with activity.
- Knockout models : Use FUCA-deficient cell lines or CRISPR-edited models to confirm substrate dependency .
Q. How can computational methods improve the design of derivatives of 5-BCI-α-L-Fuc for enhanced sensitivity?
- Methodological Answer :
- Quantum chemical modeling : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict indoxyl oxidation rates.
- Molecular docking : Simulate substrate-enzyme interactions to modify the fucopyranoside moiety for higher binding affinity.
- Machine learning : Train models on existing kinetic data (e.g., kcat/Km values) to prioritize synthetic targets () .
Q. What protocols mitigate interference from endogenous indole derivatives in FUCA activity assays?
- Methodological Answer :
- Sample pretreatment : Remove small molecules via size-exclusion chromatography or protein precipitation (e.g., 80% ammonium sulfate).
- Fluorometric validation : Confirm results using fluorogenic substrates (e.g., 4-methylumbelliferyl-α-L-fucopyranoside) to cross-check chromogenic data.
- Blank correction : Subtract background absorbance from untreated samples at the assay wavelength (typically 615 nm for blue precipitates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
